molecular formula C16H20O3 B1613224 cis-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid CAS No. 733742-64-8

cis-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B1613224
CAS No.: 733742-64-8
M. Wt: 260.33 g/mol
InChI Key: TVZQNSPGNBIDLO-UONOGXRCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the reaction of 2-ethylbenzoyl chloride with cyclohexane-1-carboxylic acid under specific conditions . The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

cis-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

cis-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cis-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to cis-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid include:

  • 2-(2-Ethylbenzoyl)benzoic acid
  • 2-(2-Ethylbenzoyl)cyclohexane-1-carboxamide
  • 2-(2-Ethylbenzoyl)cyclohexane-1-methanol

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both benzoyl and carboxylic acid functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it valuable for various research and industrial applications.

Properties

IUPAC Name

(1R,2S)-2-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-2-11-7-3-4-8-12(11)15(17)13-9-5-6-10-14(13)16(18)19/h3-4,7-8,13-14H,2,5-6,9-10H2,1H3,(H,18,19)/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZQNSPGNBIDLO-UONOGXRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)C2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1C(=O)[C@H]2CCCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641349
Record name (1R,2S)-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733742-64-8
Record name (1R,2S)-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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